molecular formula C21H27N5O B12238078 N-tert-butyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

N-tert-butyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12238078
M. Wt: 365.5 g/mol
InChI Key: WSOUIRMMXSXFSH-UHFFFAOYSA-N
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Description

N-tert-butyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a phenylpyridazinyl moiety, and an octahydropyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpyridazinyl Moiety: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylpyridazinyl halide and a suitable coupling partner.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or through the use of tert-butyl protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide: shares similarities with other pyridazinyl and pyrrolo[3,4-c]pyrrole derivatives.

    This compound: is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and binding properties.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new avenues in drug discovery and material science.

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

N-tert-butyl-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C21H27N5O/c1-21(2,3)22-20(27)26-13-16-11-25(12-17(16)14-26)19-10-9-18(23-24-19)15-7-5-4-6-8-15/h4-10,16-17H,11-14H2,1-3H3,(H,22,27)

InChI Key

WSOUIRMMXSXFSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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